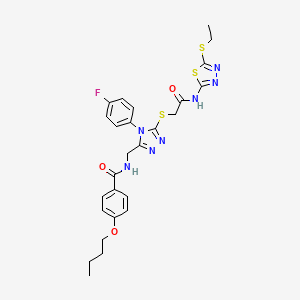

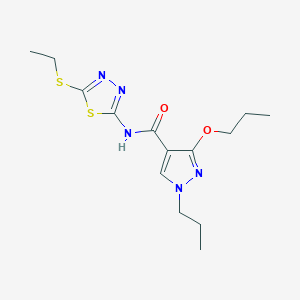

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of phosphoramidite methods, which are widely used for the chemical synthesis of oligodeoxyribonucleotides and oligoribonucleotides . A key stage in these methods is the construction of an internucleotide linkage . 5-Ethylthio-1H-tetrazole (ETT), which is prepared from ethyl thiocyanate and sodium azide, is a coupling agent with higher reactivity than TetH . This compound is now commercially available .Scientific Research Applications

- Research suggests that this compound may have anticancer properties. Its structural features make it a candidate for inhibiting specific enzymes or pathways involved in cancer cell growth. Further studies are needed to explore its efficacy and mechanisms of action .

- The pyrazole and thiadiazole moieties in the compound hint at potential anti-inflammatory effects. Researchers have investigated its ability to modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .

- The presence of sulfur and nitrogen atoms in the molecule suggests possible antimicrobial activity. Studies have explored its effectiveness against bacteria, fungi, and even parasites. Investigating its mode of action could lead to novel antimicrobial agents .

- Some investigations indicate that this compound might protect neurons from oxidative stress or neurodegenerative processes. Its pyrazole ring and thiazole group could play a role in maintaining neuronal health .

- The compound’s sulfur-containing moiety could make it relevant for environmental applications. Researchers have explored its potential as a corrosion inhibitor or as a component in materials for water purification .

- Given the compound’s unique structure, it could be used in sensor development. For instance, it might serve as a component in electronic noses (e-noses) for detecting specific volatile organic compounds or gases .

Anticancer Potential

Anti-Inflammatory Activity

Antimicrobial Properties

Neuroprotective Effects

Environmental Applications

Sensor Technology

properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-propoxy-1-propylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2S2/c1-4-7-19-9-10(12(18-19)21-8-5-2)11(20)15-13-16-17-14(23-13)22-6-3/h9H,4-8H2,1-3H3,(H,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWHZJODUFUNLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=NN=C(S2)SCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Bromophenyl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2799659.png)

![1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2799661.png)

![(2S)-2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]acetyl]amino]-6-azidohexanoic acid](/img/structure/B2799667.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799668.png)

![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate](/img/structure/B2799673.png)